5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid
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Overview
Description
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an oxolane ring, a tert-butoxy group, and a carboxylic acid functional group, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid can be achieved through controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This method involves using primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with molecular weights ranging from 5.6 to 59 kg/mol and a narrow molecular weight distribution .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, primary amine initiators for polymerization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid), and other derivatives with modified functional groups .
Scientific Research Applications
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid involves the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides. This process is initiated by primary amines, leading to the formation of poly(N-(3-tert-butoxy-3-oxopropyl) glycine). The cloaked carboxyl groups on the polymer can be unveiled in mild acidic conditions to yield poly(N-(2-carboxyethyl) glycine), which mimics the structure of poly(glutamic acid) .
Comparison with Similar Compounds
Similar Compounds
Poly(N-(2-carboxyethyl) glycine): A structural mimic of poly(glutamic acid) with similar biocompatibility and stimuli-responsive properties.
Poly(N-substituted glycine): A class of biopolymers with varying N-substituents, offering different functional properties and applications.
Uniqueness
5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid is unique due to its combination of an oxolane ring, tert-butoxy group, and carboxylic acid functional group. This combination allows for versatile chemical modifications and applications in various fields, including chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIMUSRCFSVPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CC(CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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